RuCl3 acts as a valuable catalyst in various organic synthesis reactions, including:
RuCl3 serves as a precursor in the development of:
RuCl3 is also explored in various other research areas:
Ruthenium(III) chloride is a chemical compound with the formula RuCl₃, commonly encountered in its hydrated form, RuCl₃·xH₂O. It appears as dark brown or black solids, with the hydrated variant often approximating a trihydrate. This compound is significant in coordination chemistry and serves as a precursor for various ruthenium-based compounds. The anhydrous form can be produced by heating powdered ruthenium metal in the presence of chlorine gas, and it exhibits two polymorphs: the metastable β-form and the stable α-form .
Ruthenium chloride is considered a potentially harmful compound. It can cause irritation upon contact with skin and eyes and inhalation may irritate the respiratory system []. As with any chemical, proper safety precautions should be taken when handling ruthenium chloride, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].
Ruthenium(III) chloride exhibits notable biological activity, particularly in cancer research. Its complexes have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells. Studies indicate that ruthenium(III) compounds can interact with cellular components, leading to oxidative stress and cell death in malignant cells. Additionally, some derivatives are being explored for their antimicrobial properties .
The synthesis of ruthenium(III) chloride typically involves:
Ruthenium(III) chloride has diverse applications across several fields:
Research into the interactions of ruthenium(III) chloride focuses on its behavior in solution and its reactivity with various ligands. Studies have explored how factors like temperature, ionic strength, and solvent composition affect its coordination chemistry. These interactions are crucial for understanding its catalytic properties and biological activities
Ruthenium(III) chloride shares similarities with several other transition metal chlorides. Below is a comparison highlighting its uniqueness: Ruthenium(III) chloride is unique due to its ability to stabilize multiple oxidation states and form a wide variety of complexes, making it particularly versatile in both catalysis and biological applications .Compound Formula Unique Properties Ruthenium(II) chloride RuCl₂ Lower oxidation state; different reactivity Osmium(III) chloride OsCl₃ Similar structure but heavier; less studied Iron(III) chloride FeCl₃ More common; different catalytic properties Chromium(III) chloride CrCl₃ Different coordination chemistry
Ruthenium(III) chloride (RuCl₃) emerged as a critical compound following the discovery of ruthenium by Karl Karlovich Klaus in 1844. Early studies focused on its synthesis via direct chlorination of ruthenium metal, yielding both anhydrous (RuCl₃) and hydrated (RuCl₃·xH₂O) forms. The β-polymorph, identified in 1967 through X-ray diffraction, revealed a chain-like structure with face-sharing octahedra, distinct from the layered α-polymorph. By the mid-20th century, RuCl₃ became a precursor for synthesizing coordination complexes, driven by its redox versatility and ability to stabilize multiple oxidation states.
RuCl₃ serves as a foundational precursor in coordination chemistry due to its labile chloride ligands, which facilitate ligand substitution reactions. Key applications include:
Table 1: Representative RuCl₃-Derived Coordination Complexes
Complex | Ligand Type | Geometry | Application |
---|---|---|---|
[RuCl₃(Py)₃] | Pyridine | Octahedral | Oxidation catalysis |
[RuCl₂(H₂O)(L)] | Tridentate ONN | Distorted | Radical scavenging |
[RuCl₃(acac)] | Acetylacetonate | Square planar | Photocatalysis |
The electronic structure of RuCl₃ is interpreted through two lenses:
Quantum spin models, such as the Kitaev Hamiltonian, further describe the magnetic behavior of α-RuCl₃. The compound exhibits a proximate ferromagnetic state, with exchange parameters K = −5.0 meV (Kitaev) and J = −3.0 meV (Heisenberg), making it a candidate for quantum spin liquid behavior.
The alpha polymorph of ruthenium(III) chloride represents the thermodynamically stable form at elevated temperatures and has emerged as a cornerstone material in quantum magnetism research [1] [2]. This polymorph crystallizes in a monoclinic crystal system with space group C2/m, exhibiting distinctive honeycomb layers that have captured significant scientific attention [3].
The crystallographic parameters of alpha-ruthenium(III) chloride reveal a highly ordered structure with specific geometric constraints [3]. At 80 K, the unit cell parameters are a = 5.9762(7) Å, b = 10.342(1) Å, c = 6.013(1) Å, with a monoclinic angle β = 108.87(2)°, resulting in a unit cell volume of 371(2) ų [3]. The structure maintains a nearly perfect honeycomb lattice with less than 0.2% in-plane distortion, demonstrating remarkable structural integrity [2].
The honeycomb arrangement consists of ruthenium cations occupying octahedral sites surrounded by chloride anions, with ruthenium-ruthenium distances ranging from 3.425 to 3.461 Å [3]. The ruthenium-chloride-ruthenium bond angles deviate slightly from the ideal 90°, measuring between 92.60° and 93.93° [3]. These geometric parameters are crucial for understanding the material's magnetic exchange interactions and electronic properties [4].
Table 1: Alpha-Ruthenium(III) Chloride Crystal Structure Data
Parameter | Value | Research Significance |
---|---|---|
Crystal System | Monoclinic | Provides framework for magnetic interactions |
Space Group | C2/m | Centrosymmetric structure with specific symmetry constraints |
Lattice Parameters (80K) | a = 5.9762(7) Å, b = 10.342(1) Å, c = 6.013(1) Å | Determines unit cell geometry and packing efficiency |
Monoclinic Angle | β = 108.87(2)° | Influences interlayer interactions and stacking |
Unit Cell Volume | 371(2) ų | Indicates structural compactness |
Ruthenium-Ruthenium Distance | 3.425-3.461 Å | Critical for magnetic exchange coupling |
Ruthenium-Chloride-Ruthenium Angle | 92.60-93.93° | Deviates from ideal 90°, affecting exchange interactions |
The research implications of this crystal structure extend far beyond conventional crystallography [1] [2]. The honeycomb lattice arrangement makes alpha-ruthenium(III) chloride a prime candidate for realizing Kitaev quantum spin liquid states, a theoretical model that predicts exotic quantum phenomena [1]. The material's structural properties enable the investigation of frustrated magnetic systems and potential Majorana fermion physics [2].
Density functional theory calculations have revealed that the equilibrium ruthenium-chloride bond length is approximately 2.36 pm, providing theoretical validation for experimental observations [4]. These calculations also demonstrate that the chloride sublattice experiences more significant distortions compared to the ruthenium honeycomb framework, which remains relatively intact [4].
The beta polymorph of ruthenium(III) chloride represents a fundamentally different structural arrangement that contrasts sharply with the layered honeycomb structure of the alpha form [1] [5]. This metastable form crystallizes in a hexagonal crystal system and adopts a titanium(III) chloride-type structure characterized by one-dimensional chain arrangements [1].
The beta form exhibits distinctive structural features that set it apart from its alpha counterpart [1]. The structure consists of infinite chains of face-sharing ruthenium chloride octahedra, creating a fundamentally different geometric environment for the ruthenium centers [1]. The ruthenium-ruthenium distances in the beta form are significantly shorter at 2.83 Å, indicating direct metal-metal bonding interactions that are absent in the alpha polymorph [1].
Table 2: Beta-Ruthenium(III) Chloride Structural Characteristics
Property | Beta-Ruthenium(III) Chloride | Comparison to Alpha Form |
---|---|---|
Crystal System | Hexagonal | Monoclinic in alpha form |
Structure Type | Titanium(III) chloride-type | Honeycomb layered structure |
Ruthenium-Ruthenium Distance | 2.83 Å | 3.425-3.461 Å |
Structural Motif | One-dimensional chains | Two-dimensional layers |
Color | Dark brown | Black |
Magnetic Properties | Diamagnetic | Paramagnetic |
Thermal Stability | Metastable | Thermodynamically stable at high temperature |
The synthesis of beta-ruthenium(III) chloride typically occurs at temperatures between 600-650 K, which is lower than the synthesis temperature required for the alpha form [5]. This temperature dependence reflects the different thermodynamic stabilities of the two polymorphs and provides insights into their formation mechanisms [5].
The metastable nature of the beta form is evidenced by its irreversible conversion to the alpha form upon heating to temperatures between 450-600°C [1]. This transformation represents a fundamental structural reorganization from one-dimensional chains to two-dimensional honeycomb layers, accompanied by significant changes in physical properties [1]. Once the beta-to-alpha transformation occurs, the reverse process is not thermodynamically favorable under normal conditions [1].
The magnetic properties of beta-ruthenium(III) chloride differ dramatically from those of the alpha form [1]. While alpha-ruthenium(III) chloride exhibits paramagnetic behavior at room temperature, the beta form is diamagnetic, reflecting the different electronic environments created by the distinct structural arrangements [1]. This magnetic behavior difference stems from the metal-metal bonding in the chain structure, which alters the electronic configuration of the ruthenium centers [1].
The layered structure of alpha-ruthenium(III) chloride is stabilized by weak van der Waals interactions that play a crucial role in determining the material's physical properties and research applications [6] [7] [8]. These interlayer forces are significantly weaker than the covalent ruthenium-chloride bonds within the honeycomb layers, creating a highly anisotropic bonding environment [8].
The interlayer separation in alpha-ruthenium(III) chloride is approximately 5.7 Å, which is characteristic of van der Waals bonded layered materials [6] [9]. This relatively large interlayer distance reflects the weak nature of the van der Waals interactions and enables the layers to slide easily over one another [7] [10]. The weak interlayer bonding is responsible for the material's tendency to form stacking faults and its susceptibility to mechanical exfoliation [6] [10].
Table 3: Van der Waals Interactions in Layered Ruthenium(III) Chloride
Aspect | Characteristics | Research Implications |
---|---|---|
Interlayer Distance | ~5.7 Å | Enables weak magnetic coupling between layers |
Bond Strength | Much weaker than Ru-Cl covalent bonds | Allows mechanical exfoliation into 2D layers |
Structural Flexibility | Layers can slide easily | Prone to stacking fault formation |
Anisotropy | Highly anisotropic bonding | Creates quasi-2D electronic and magnetic properties |
Exfoliation Potential | Can be cleaved using mechanical methods | Enables creation of atomically thin samples |
The weak van der Waals interactions have profound implications for the material's magnetic properties [10] [8]. The interlayer magnetic coupling is significantly weaker than the in-plane exchange interactions, making alpha-ruthenium(III) chloride behave as a quasi-two-dimensional magnetic system [8]. This dimensional reduction enhances the potential for observing exotic quantum magnetic phases and makes the material particularly suitable for studying two-dimensional quantum magnetism [10].
The van der Waals nature of the interlayer bonding enables mechanical exfoliation of alpha-ruthenium(III) chloride into atomically thin layers [6]. This capability has opened new avenues for research in two-dimensional materials and quantum devices [6]. The exfoliated layers maintain their structural integrity and magnetic properties, making them valuable for fundamental studies and potential applications in quantum technologies [6].
The ease of layer sliding due to weak van der Waals interactions contributes to the formation of stacking disorders and structural defects [7] [10]. These structural imperfections can significantly influence the material's magnetic ordering temperature and transport properties, making the understanding of van der Waals interactions crucial for controlling material quality [10] [8].
The stacking patterns in alpha-ruthenium(III) chloride exhibit remarkable complexity and have profound implications for the material's physical properties and research applications [7] [10] [11]. The weak van der Waals interactions between honeycomb layers allow for multiple energetically similar stacking arrangements, leading to various structural configurations that influence magnetic and electronic behavior [7] [10].
At room temperature, alpha-ruthenium(III) chloride typically adopts a monoclinic C2/m structure with a single domain arrangement [7] [12]. However, upon cooling through the structural phase transition around 150 K, the material can adopt different stacking sequences, including trigonal arrangements with three-layer periodicity [2] [7]. The most commonly observed low-temperature structure exhibits rhombohedral stacking with space group R3̄ [2] [12].
Table 4: Stacking Patterns and Their Characteristics
Stacking Pattern | Structure | Magnetic Ordering Temperature | Research Significance |
---|---|---|---|
Monoclinic C2/m | Single domain at 300K | Baseline for comparison | Standard reference structure |
Trigonal R3̄ | Three-layer repeat | TN = 7 K | Associated with zigzag magnetic ordering |
Stacking Faults | Mixed layer arrangements | Variable (7-14 K) | Affects thermal transport properties |
ABC Rhombohedral | Three-layer 120° rotation | TN = 7 K | Enables interlayer magnetic coupling studies |
AB Stacking | Two-layer periodicity | TN = 14 K | Enhanced magnetic ordering temperature |
The presence of stacking faults has significant implications for the material's magnetic properties [7] [10] [13]. Crystals with minimal stacking disorder typically exhibit a magnetic ordering temperature of approximately 7 K, while those with more extensive stacking faults can show ordering temperatures up to 14 K [10] [13]. This temperature variation reflects the different interlayer magnetic coupling strengths associated with various stacking arrangements [10].
Three-dimensional difference pair distribution function analysis has revealed that stacking disorder in alpha-ruthenium(III) chloride primarily consists of an intermixing of high-temperature and low-temperature structural phases, combined with rotational twinning [7]. The disorder manifests as diffuse scattering rods perpendicular to the honeycomb planes in X-ray diffraction patterns [7]. These structural imperfections remain even when crystals are warmed back to room temperature, indicating the kinetic nature of the stacking disorder formation [7].
The research significance of stacking patterns extends to thermal transport properties, where crystals with minimal stacking disorder exhibit higher thermal conductivity values [10]. This enhanced thermal transport pushes the thermal Hall conductivity closer to half-integer quantized values, which is crucial for identifying potential Majorana fermion signatures [10]. The correlation between stacking order and thermal transport demonstrates the fundamental importance of structural control in quantum materials research [10].
Electron microscopy studies have provided direct visualization of stacking sequences in alpha-ruthenium(III) chloride crystals [7] [14]. High-resolution scanning transmission electron microscopy reveals regions with different stacking arrangements within single crystals, confirming the coexistence of multiple structural domains [14]. These observations have been crucial for developing quantitative models of stacking disorder and its effects on physical properties [7].
Alpha-ruthenium(III) chloride undergoes a significant structural phase transition that represents one of the most important aspects of its crystallographic behavior [12] [11]. This transition occurs at approximately 150 K with substantial thermal hysteresis, indicating its first-order nature [12]. The phase transition involves a transformation from the high-temperature monoclinic C2/m structure to a low-temperature trigonal or rhombohedral arrangement [12] [11].
The structural phase transition is characterized by fundamental changes in the layer stacking arrangement while preserving the individual honeycomb layer integrity [12] [11]. At room temperature, the material adopts a monoclinic structure with specific layer registry, but upon cooling below the transition temperature, the layers rearrange to form a trigonal structure with different stacking periodicity [12]. This transition represents a rare example of a structural transformation that primarily affects interlayer arrangements rather than intra-layer bonding [11].
Table 5: Structural Phase Transition Characteristics
Property | High-Temperature Phase | Low-Temperature Phase | Transition Characteristics |
---|---|---|---|
Temperature Range | >150 K | <150 K | First-order transition with hysteresis |
Crystal Structure | Monoclinic C2/m | Trigonal R3̄ | Layer rearrangement without bond breaking |
Stacking Periodicity | Variable | Three-layer repeat | Change in interlayer registry |
Magnetic Ordering | No long-range order | Zigzag antiferromagnetism | TN = 7 K in ordered samples |
Sample Dependence | Universal in large crystals | Variable in small crystals | Size-dependent transition behavior |
The detection of this phase transition requires sensitive structural probes, as conventional X-ray diffraction may not always reveal the complete structural details [7] [12]. The transition manifests as changes in diffuse scattering patterns and the appearance of new reflection conditions in reciprocal space [7]. Magnetic susceptibility measurements also reveal anomalies at the transition temperature, confirming the coupling between structural and magnetic degrees of freedom [12].
The phase transition exhibits remarkable sample dependence, with larger crystals consistently showing the transition while some smaller crystals may not exhibit this behavior [12] [11]. This size dependence suggests that the transition may be related to strain accommodation or surface effects that become more prominent in smaller crystallites [11]. The variability in transition behavior among different samples has important implications for understanding the relationship between crystal quality and physical properties [11].
The hysteresis associated with the structural phase transition indicates significant energy barriers between the high- and low-temperature phases [12]. Cooling and warming cycles show different transition temperatures, with the extent of hysteresis depending on the cooling and heating rates [12]. This behavior suggests that the transition involves substantial structural reorganization that requires overcoming kinetic barriers [12].
Recent high-pressure studies have revealed additional complexity in the structural phase transitions of alpha-ruthenium(III) chloride [15] [16]. Under hydrostatic pressure, the material undergoes pressure-induced structural transformations that involve huge parallel displacements of the honeycomb layers while preserving their individual integrity [16]. These pressure-induced changes demonstrate the sensitive nature of the interlayer interactions and their role in determining the overall crystal structure [15] [16].